molecular formula C16H20N4O4 B2827629 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1396687-15-2

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2827629
CAS RN: 1396687-15-2
M. Wt: 332.36
InChI Key: VFHWDOJYNKIIMA-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in organic synthesis . It has a molar mass of 143.18 g/mol .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a seven-membered ring with two oxygen atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature. It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-14(19-5-1-16(2-6-19)23-7-8-24-16)12-10-20(11-12)15(22)13-9-17-3-4-18-13/h3-4,9,12H,1-2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWDOJYNKIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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